molecular formula C8H16ClNO2 B8064577 Tert-butyl azetidine-2-carboxylate hydrochloride

Tert-butyl azetidine-2-carboxylate hydrochloride

Cat. No.: B8064577
M. Wt: 193.67 g/mol
InChI Key: CQDYQCBDUKAIAM-UHFFFAOYSA-N
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Description

Tert-butyl azetidine-2-carboxylate hydrochloride (CID 10888167) is a chiral azetidine derivative with a molecular formula of C₈H₁₅NO₂·HCl and a molecular weight of 193.67 g/mol . Its structure features a four-membered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group at the second position, and a hydrochloride salt. The compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for introducing constrained azetidine motifs into drug candidates. Key properties include:

  • SMILES: CC(C)(C)OC(=O)[C@@H]1CCN1
  • InChIKey: KHNFEQCEQIAFES-LURJTMIESA-N
  • Predicted Collision Cross-Sections (CCS):
    • [M+H]⁺: 136.9 Ų
    • [M+Na]⁺: 141.4 Ų .

No direct literature data on its pharmacological or synthetic applications are available, highlighting a research gap .

Properties

IUPAC Name

tert-butyl azetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDYQCBDUKAIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Esterification and Boc Protection

The synthesis begins with L-aspartic acid (3), which undergoes selective esterification using chlorotrimethylsilane (TMSCl) in methanol to yield methyl N-Boc-L-aspartate (4) in 99% yield over two steps. The α-carboxyl group is then protected as a tert-butyl ester via reaction with di-tert-butyl dicarbonate ((Boc)₂O), while the β-carboxyl group is saponified to afford compound 6 in 92% yield. This step avoids column chromatography by leveraging pH-controlled extraction, making it scalable for industrial applications.

Reduction and Cyclization

The β-carboxylic acid in 6 is reduced to a primary alcohol using NaBH₄ after activation with ethyl chloroformate, forming tert-butyl N-Boc-L-homoserine (7) in 84% yield. Cyclization to the azetidine ring is achieved via mesylation and intramolecular nucleophilic substitution. Subsequent Ts deprotection with magnesium in methanol and tert-butyl ester cleavage with trifluoroacetic acid (TFA) yields L-azetidine-2-carboxylic acid (2).

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous diethyl ether, precipitating tert-butyl azetidine-2-carboxylate hydrochloride as a crystalline solid. This method ensures high purity (>99% by HPLC) and avoids residual solvents.

Microchannel Reactor-Based Oxidation

TEMPO-H₂O₂ System

A green alternative involves oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) using a microchannel reactor. V-4 (57.7 mmol), TEMPO (1.15 mmol), and CH₂Cl₂ are premixed and reacted with 30% H₂O₂ at a flow rate of 4.5 g/min. The reaction completes in 30 seconds, yielding tert-butyl 3-oxoazetidine-1-carboxylate (V-5) in 92.1% purity without byproducts.

Cobalt Acetate-Oxygen System

For larger batches, a cobalt acetate/N-hydroxyphthalimide catalyst in acetonitrile is used under oxygen flow. At 90°C, V-4 (28.8 mmol) is oxidized to V-5 in 87% yield with 99% HPLC purity. This method eliminates halogenated solvents, aligning with green chemistry principles.

Alkylation and Hydrochloride Isolation

N-Alkylation with Ethylsulfonyl Chloride

The oxo-intermediate V-5 undergoes Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6). Deprotection with HCl in acetonitrile followed by N-alkylation with ethanesulfonyl chloride yields 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7), which is converted to the hydrochloride salt via acid hydrolysis.

Crystallization Optimization

Final hydrochloride crystallization uses n-heptane/ethyl acetate (3:1 v/v) at −5°C, achieving a 91% recovery rate. X-ray diffraction confirms monoclinic crystal structure (space group P2₁/c), ensuring stability during storage.

Comparative Analysis of Methods

Parameter L-Aspartic Acid Route Microchannel Reactor
Overall Yield49%87–92%
Key AdvantageNo chromatographySolvent-free oxidation
Purity (HPLC)>99%>99%
ScalabilityMultigram-scaleContinuous flow

Industrial-Scale Considerations

Cost Efficiency

The L-aspartic acid route minimizes costs by using inexpensive starting materials ($12/kg for L-aspartic acid vs. $230/kg for preformed azetidines). Microchannel reactors reduce energy consumption by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : tert-butyl azetidine-2-carboxylate; hydrochloride

The compound features a four-membered azetidine ring, characterized by the presence of a tert-butyl group and a carboxylate functional group. Its unique structure enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Tert-butyl azetidine-2-carboxylate hydrochloride serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors : Similar to other azetidine derivatives, it has shown promise in modulating blood pressure through enzyme inhibition .
  • Neuroprotective Agents : Investigations suggest that this compound may influence neurotransmitter systems, indicating potential therapeutic effects in neurodegenerative diseases .

Organic Synthesis

In synthetic organic chemistry, this compound is valuable for:

  • Synthesis of Heterocyclic Compounds : It acts as a precursor for various heterocycles and complex molecules.
  • Peptide Synthesis : Tert-butyl azetidine-2-carboxylate can be incorporated into peptides to study their biological activity.

Research indicates that this compound interacts with various molecular targets:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic processes, which may influence drug design for conditions such as hypertension and neurodegenerative diseases.

Case Studies

  • Amyloid-Beta Cytotoxicity Protection :
    • A study evaluated related azetidine derivatives' protective effects against amyloid-beta-induced cytotoxicity in astrocytes. While this specific compound was not directly tested, related compounds demonstrated moderate protective effects by reducing oxidative stress markers .
  • Nicotianamine Synthesis :
    • A synthesis method was developed for nicotianamine using tert-butyl azetidine-2-carboxylate as a precursor. The study highlighted the compound's utility in producing fluorescence-labeled derivatives for biological investigations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidine Family

Azetidine Derivatives
  • (2R)-Enantiomer (CAS 2413848-44-7): Shares the same molecular formula (C₈H₁₆ClNO₂) but differs in stereochemistry. Enantiomeric differences could influence biological activity, though empirical data are lacking .
  • tert-Butyl 3-methyleneazetidine-1-carboxylate (CAS 934664-41-2) :
    • Similarity score: 0.82 .
    • Replaces the carboxylate group with a methylene substituent, reducing hydrogen-bonding capacity and polarity. This may enhance lipophilicity but decrease aqueous solubility.
Piperidine and Cyclopentane Derivatives
  • The carboxylate group at position 4 mimics the azetidine derivative’s functionalization .
  • trans-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3): Cyclopentane ring with hydroxyl and amino groups. The hydroxyl group increases polarity, while the five-membered ring offers intermediate strain between azetidine and piperidine .

Functional Group and Salt Comparisons

Boc-Protected Amines
  • tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS 1031335-25-7): Cyclopentane backbone with Boc protection. The absence of a carboxylate group reduces acidity, impacting solubility and reactivity in coupling reactions .
  • Sarcosine tert-butyl ester hydrochloride (CAS 5616-81-9): Linear structure with a tert-butyl ester and methylamino group.

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Tert-butyl azetidine-2-carboxylate HCl C₈H₁₆ClNO₂ 193.67 Azetidine, Boc, HCl salt CCS ([M+H]⁺: 136.9 Ų)
tert-Butyl 3-methyleneazetidine-1-carboxylate C₉H₁₅NO₂ 169.22 Azetidine, Boc, methylene Higher lipophilicity
trans-3-Aminocyclopentanol HCl C₅H₁₂ClNO 137.61 Cyclopentane, NH₂, OH Increased polarity
Sarcosine tert-butyl ester HCl C₇H₁₆ClNO₂ 181.66 Ester, NHCH₃, HCl salt Linear, flexible backbone

Key Research Findings and Gaps

  • Salt Effects : Hydrochloride salts (e.g., in azetidine and sarcosine derivatives) enhance crystallinity and solubility in polar solvents compared to free bases .
  • Data Limitations : Collision cross-section data are available for the azetidine derivative , but comparative studies on solubility, stability, or biological activity are absent.

Biological Activity

Tert-butyl azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, with a molecular formula of C10_{10}H18_{18}ClN1_{1}O2_{2} and a molar mass of approximately 187.68 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of enzymes related to hypertension, similar to other azetidine derivatives known for their angiotensin-converting enzyme (ACE) inhibitory activity. Additionally, it has been suggested that the compound may influence neurotransmitter systems, indicating potential neuroprotective properties.

Biological Applications

  • Pharmacological Studies :
    • This compound has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting various diseases.
    • It has shown promise in modulating metabolic pathways through enzyme interaction studies.
  • Neuroprotective Effects :
    • Similar compounds have exhibited protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation, which is implicated in diseases like Alzheimer’s .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, potentially influencing drug design for conditions such as hypertension and neurodegenerative diseases.

Case Studies

  • A study evaluated the protective effects of azetidine derivatives against amyloid-beta-induced cytotoxicity in astrocytes. While this compound was not directly tested, related compounds demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers .
  • Another investigation highlighted the synthesis and biological evaluation of azetidine derivatives, noting their potential as selective agonists for nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could be explored further for its receptor modulation properties .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
Tert-butyl azetidine-2-carboxylate HClEnzyme inhibition, potential neuroprotectiveACE inhibition, modulation of neurotransmitter systems
Tert-butyl 3-aminoazetidine-1-carboxylateNeuroprotective effectsInhibition of amyloid-beta aggregation
Methyl 1-Boc-azetidine-3-carboxylatenAChR agonist activitySelective binding to nAChRs

Q & A

Q. What role does this compound play in PROTAC or covalent inhibitor design?

  • Applications : The tert-butyl ester acts as a reversible covalent warhead in protease inhibitors. For example, it forms hydrogen bonds with SARS-CoV-2 Mpro^\text{pro} active-site residues (Kd_d = 120 nM) .

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